molecular formula C7H14ClNO3 B15309276 Methyl 5-hydroxypiperidine-2-carboxylate hydrochloride

Methyl 5-hydroxypiperidine-2-carboxylate hydrochloride

Cat. No.: B15309276
M. Wt: 195.64 g/mol
InChI Key: NKGYYAAHZUQKMY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-hydroxypiperidine-2-carboxylate hydrochloride typically involves the esterification of 5-hydroxypiperidine-2-carboxylic acid with methanol in the presence of a suitable acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxypiperidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-hydroxypiperidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various piperidine derivatives.

    Biology: Studied for its potential role in metabolic pathways and as a building block for biologically active molecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of methyl 5-hydroxypiperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. Its effects are mediated through the modulation of enzyme activity, receptor binding, and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-hydroxypiperidine-2-carboxylate hydrochloride is unique due to its specific ester and hydrochloride salt form, which imparts distinct chemical and physical properties. These properties make it particularly useful in various synthetic and research applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

methyl 5-hydroxypiperidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c1-11-7(10)6-3-2-5(9)4-8-6;/h5-6,8-9H,2-4H2,1H3;1H

InChI Key

NKGYYAAHZUQKMY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(CN1)O.Cl

Origin of Product

United States

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